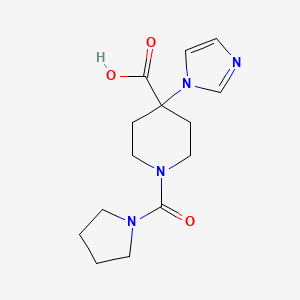![molecular formula C17H14N2OS B5316259 N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide CAS No. 6008-29-3](/img/structure/B5316259.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of HIF-1α, which is a transcription factor that is involved in the regulation of cellular responses to hypoxia. Under normal conditions, HIF-1α is rapidly degraded in the presence of oxygen. However, in cancer cells, HIF-1α is stabilized and accumulates in the nucleus, where it activates genes that are involved in angiogenesis, metabolism, and cell survival. By inhibiting HIF-1α, this compound is able to disrupt these processes and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the expression of genes that are involved in angiogenesis, metabolism, and cell survival. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide is that it has shown great potential in preclinical studies. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, one of the limitations of this compound is that it is still in the early stages of clinical development, and its long-term safety and efficacy have not yet been established.
Orientations Futures
There are several future directions for the development of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, there is a need for further clinical trials to establish the safety and efficacy of this compound in humans, and to determine its optimal dosing regimen. Overall, this compound is a promising drug candidate that has the potential to significantly improve cancer therapy.
Méthodes De Synthèse
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that includes the use of several reagents and catalysts. The first step involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with thiophene-2-carboxylic acid, which results in the formation of an intermediate compound. This intermediate is then subjected to further reactions, which ultimately lead to the formation of this compound.
Applications De Recherche Scientifique
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other chemotherapeutic agents. It works by targeting a specific protein known as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. By inhibiting HIF-1α, this compound is able to disrupt the tumor microenvironment and inhibit the growth and spread of cancer cells.
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAYFOQERIRWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341536 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-29-3 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)



